molecular formula C14H18O3 B1459367 1-Methoxy-4-phenylcyclohexane-1-carboxylic acid CAS No. 1303500-15-3

1-Methoxy-4-phenylcyclohexane-1-carboxylic acid

Cat. No.: B1459367
CAS No.: 1303500-15-3
M. Wt: 234.29 g/mol
InChI Key: VTNAIQWEUOFEPY-UHFFFAOYSA-N
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Description

1-Methoxy-4-phenylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C14H18O3 It is a derivative of cyclohexane, featuring a methoxy group and a phenyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-4-phenylcyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with phenylmagnesium bromide to form 4-phenylcyclohexanone. This intermediate is then subjected to methoxylation using methanol and an acid catalyst to yield the final product. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-phenylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-phenylcyclohexanone or 4-phenylcyclohexane-1,1-dicarboxylic acid.

    Reduction: Formation of 1-methoxy-4-phenylcyclohexanol.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

1-Methoxy-4-phenylcyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-phenylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylcyclohexanone: Lacks the methoxy group but shares the phenylcyclohexane structure.

    1-Methoxycyclohexane-1-carboxylic acid: Similar structure but without the phenyl group.

    4-Methoxyphenylcyclohexane: Contains a methoxy group on the phenyl ring instead of the cyclohexane ring.

Uniqueness

1-Methoxy-4-phenylcyclohexane-1-carboxylic acid is unique due to the presence of both methoxy and phenyl groups on the cyclohexane ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-methoxy-4-phenylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-17-14(13(15)16)9-7-12(8-10-14)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNAIQWEUOFEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC(CC1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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